Unii-NK7M8T0JI2

描述

Unii-NK7M8T0JI2, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₄₇N₃O₁₁ and its molecular weight is 709.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

The compound UNII-NK7M8T0JI2, also known as 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline, is a synthetic molecule that has garnered attention for its biological activity, particularly in the context of serotonin and histamine receptor modulation. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C13H15ClN4

- Molecular Weight : 262.74 g/mol

- CAS Number : 155584-74-0

This compound primarily acts as an antagonist at the serotonin receptor subtype 5-HT3A and the histamine receptor subtype H4. By binding to these receptors, it inhibits the action of serotonin and histamine, thereby modulating various physiological responses. The compound's selectivity allows it to discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors, which is crucial for understanding its specific biological effects.

Research Applications

- Serotonin Receptor Studies : The compound is utilized in research to explore the role of serotonin in various biological processes, including mood regulation and gastrointestinal function.

- Histamine Receptor Research : Investigations into the role of histamine in allergic responses and gastric acid secretion are facilitated by this compound’s antagonistic properties.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications in conditions such as:

- Anxiety Disorders : By modulating serotonin pathways, it could contribute to anxiety relief.

- Gastrointestinal Disorders : Its action on serotonin receptors may help manage conditions like irritable bowel syndrome (IBS).

Comparative Analysis with Similar Compounds

| Compound Name | Target Receptor(s) | Potency/Selectivity |

|---|---|---|

| This compound | 5-HT3A, H4 | High selectivity for 5-HT3A (83-fold over 5-HT3AB) |

| Granisetron | 5-HT3 | Used clinically for nausea; less selective |

| Ondansetron | 5-HT3 | Commonly used antiemetic; broader receptor activity |

Study 1: Selectivity and Binding Affinity

A study demonstrated that this compound exhibits an 83-fold higher binding affinity for the 5-HT3A receptor compared to the 5-HT3AB receptor. This distinct binding preference is pivotal for research into receptor-specific functions and therapeutic targeting.

Study 2: Cellular Effects

Research has shown that this compound's ability to inhibit serotonin binding results in significant alterations in cellular signaling pathways associated with mood regulation and gastrointestinal motility. This underscores its potential as a lead compound in drug development aimed at treating related disorders.

Study 3: Structural Activity Relationship

Investigations into structural modifications of this compound have revealed that even minor changes can significantly affect its selectivity profile. For instance, replacing the chlorine atom with an amino group resulted in a compound with altered receptor selectivity, highlighting the importance of chemical structure in pharmacological activity.

常见问题

Basic Research Questions

Q. What are the primary methods for identifying and characterizing Unii-NK7M8T0JI2 in experimental settings?

Methodological Answer:

- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. For reproducibility, ensure experimental protocols align with standardized procedures (e.g., IUPAC guidelines) and include detailed spectral data in supplementary materials .

- Purity Validation : Employ chromatography (HPLC/UPLC) with UV-Vis or diode-array detection, referencing retention times and spiking experiments to verify compound identity .

Q. How can researchers design synthetic pathways for this compound with high yield and reproducibility?

Methodological Answer:

- Retrosynthetic Analysis : Break down the target molecule into commercially available precursors, prioritizing steps with established reaction mechanisms (e.g., Suzuki coupling, Grignard reactions).

- Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading) and apply kinetic modeling to identify rate-limiting steps. Document all parameters in the methods section to enable replication .

Q. What are the best practices for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Conduct stress testing (40°C/75% RH, light exposure) over 1–3 months, monitoring degradation via HPLC. Compare results against ICH Q1A guidelines.

- Data Reporting : Include degradation kinetics (e.g., Arrhenius plots) and identify major degradants using LC-MS .

Advanced Research Questions

Q. How should researchers address contradictions in physicochemical or biological data for this compound across studies?

Methodological Answer:

- Root-Cause Analysis : Compare experimental conditions (e.g., solvent polarity, pH) and instrumentation calibration. For biological assays, validate cell line authenticity and assay controls.

- Statistical Reconciliation : Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR) when testing multiple hypotheses, ensuring robust interpretation of conflicting results .

Q. What computational strategies are effective in predicting the interactions of this compound with biological targets?

Methodological Answer:

- In Silico Modeling : Use molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (AMBER, GROMACS) to predict binding affinities. Validate predictions with mutagenesis studies.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Apply hybrid methods to study enzymatic interactions, ensuring force field parameters match the compound’s electronic structure .

Q. How can researchers optimize experimental designs to study the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

- PK Parameterization : Use non-compartmental analysis (NCA) for initial studies (AUC, Cmax) and transition to compartmental models (e.g., two-compartment) for tissue distribution.

- Species Scaling : Apply allometric scaling from preclinical models (rodents, primates) to predict human PK, incorporating enzyme phenotyping (CYP450 assays) to assess metabolic stability .

Q. What are the understudied biological targets or mechanisms of this compound in disease models?

Methodological Answer:

- High-Throughput Screening (HTS) : Use CRISPR-Cas9 libraries or proteomic profiling (TMT/MS) to identify novel targets. Prioritize candidates via pathway enrichment analysis (KEGG, Reactome).

- Mechanistic Validation : Employ siRNA knockdown or CRISPR-Cas9 knockout in relevant disease models (e.g., organoids) to confirm target relevance .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches mitigate bias in multivariate studies involving this compound?

Methodological Answer:

- Multivariate Adjustments : Use principal component analysis (PCA) to reduce dimensionality and partial least squares regression (PLS-R) to correlate compound properties with bioactivity.

- FDR Control : Implement the Benjamini-Hochberg procedure for transcriptomic or proteomic datasets to minimize Type I errors .

Q. How can researchers ensure reproducibility in cross-laboratory studies of this compound?

Methodological Answer:

- Standardized Protocols : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) and share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo.

- Collaborative Validation : Conduct round-robin testing across labs, using blinded samples and harmonized analytical conditions .

Q. Ethical and Reporting Standards

Q. How should researchers document negative or inconclusive results for this compound in publications?

Methodological Answer:

- Transparency : Include negative data in supplementary materials with contextual explanations (e.g., assay limitations, batch variability).

- FAIR Compliance : Deposit datasets in public repositories (e.g., ChEMBL, PubChem) with metadata tags (e.g., "inconclusive," "non-significant") to prevent publication bias .

属性

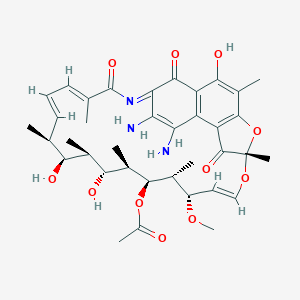

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26,27-diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,42-44H,38-39H2,1-9H3/b11-10+,14-13+,16-12-,40-28?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRFPWPICDILII-WVKYYCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62041-01-4 | |

| Record name | 3-Amino-4-deoxo-4-iminorifamycin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062041014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-4-DEOXO-4-IMINORIFAMYCIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK7M8T0JI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。